5-(1-Methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Overview
Description
5-(1-Methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrazole ring fused to a pyrimidine ring, with a carboxylic acid group at the 7th position, and a methyl group at the 1st position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1-methylpyrazole with ethyl acetoacetate under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core. The carboxylic acid group can be introduced through subsequent oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can modify the pyrazole or pyrimidine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield esters or amides, while substitution reactions can introduce halogens, alkyl, or aryl groups .
Scientific Research Applications
5-(1-Methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its use as a CDK2 inhibitor in cancer research.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Studied for its energetic properties.
Uniqueness
5-(1-Methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties.
Biological Activity
5-(1-Methyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, known for their diverse biological activities, particularly as inhibitors of various protein kinases. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound features a fused pyrazolo-pyrimidine structure with a carboxylic acid functional group, which is crucial for its biological interactions. The presence of the methyl group at position 1 enhances its solubility and biological activity.
Anticancer Properties
Research has shown that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. For instance, derivatives of this scaffold have been developed as inhibitors targeting tropomyosin receptor kinases (Trks), which are implicated in various cancers. Compounds derived from this class demonstrated potent inhibitory effects, with some exhibiting IC50 values less than 5 nM against Trk receptors .
Protein Kinase Inhibition
The primary mechanism of action for this compound is through the inhibition of specific protein kinases involved in cellular signaling pathways. Studies indicate that this compound can inhibit cyclin-dependent kinase 2 (CDK2) and other serine/threonine kinases, which play vital roles in cell cycle regulation and cancer progression .
Enzymatic Activity
Inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold have shown potential in modulating enzymatic activities related to cancer and other diseases. For example, compounds have been identified as effective against AXL and c-MET kinases, which are associated with tumor growth and metastasis .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as β-enaminones and pyrazolamines. The synthesis pathway allows for the introduction of various substituents that can enhance biological activity and selectivity towards specific targets.
Case Study 1: Trk Inhibitors
A study focused on synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives highlighted their effectiveness as Trk inhibitors. The synthesized compounds were evaluated for their ability to inhibit Trk activity in vitro, showing promising results that suggest potential applications in cancer therapy .
Case Study 2: CDK2 Inhibition
In another investigation into CDK2 inhibitors based on the pyrazolo[1,5-a]pyrimidine framework, compounds were designed using computational modeling to predict their binding affinities. Experimental validation confirmed that several derivatives exhibited significant inhibitory effects on CDK2 activity, correlating well with computational predictions .
Research Findings Summary
Properties
IUPAC Name |
5-(1-methylpyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2/c1-15-5-3-7(14-15)8-6-9(11(17)18)16-10(13-8)2-4-12-16/h2-6H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAWQPYQQYDLMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=NC3=CC=NN3C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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